2-(2-(Trifluoromethyl)phenyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine
Description
Properties
IUPAC Name |
2-[2-(trifluoromethyl)phenyl]-5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F3N3/c14-13(15,16)10-5-2-1-4-9(10)11-8-19-7-3-6-17-12(19)18-11/h1-2,4-5,8H,3,6-7H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPYZKJDMRVZBDY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=NC(=CN2C1)C3=CC=CC=C3C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201143867 | |
| Record name | Imidazo[1,2-a]pyrimidine, 1,5,6,7-tetrahydro-2-[2-(trifluoromethyl)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201143867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1799420-85-1 | |
| Record name | Imidazo[1,2-a]pyrimidine, 1,5,6,7-tetrahydro-2-[2-(trifluoromethyl)phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1799420-85-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Imidazo[1,2-a]pyrimidine, 1,5,6,7-tetrahydro-2-[2-(trifluoromethyl)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201143867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine-Hydrazone Derivatives
The synthesis of 5,6,7,8-tetrahydro-imidazo[1,2-a]pyrimidine-hydrazone derivatives involves a multi-step process as outlined in Scheme 1.
Cyclo Condensation: 2-aminopyrimidine 1 reacts with 1,1,3-trichloro acetone in ethanol at reflux for 10 hours to yield 2-(dichloromethyl)imidazo[1,2-a]pyrimidine 2 .
Procedure: To a mixture of 2-aminopyrimidine (5 g, 52.57 mmol) and sodium bicarbonate (11.34 g, 105.14 mmol) in ethyl alcohol (20 mL), add 1,1,3-trichloro acetone (12.70 g, 78.85 mmol). Stir the mixture at reflux for 10 hours. Monitor the reaction's completion using TLC. Pour the reaction mixture into ice-water (30 mL) with vigorous stirring to precipitate the product, 2-(dichloromethyl)imidazo[1,2-a]pyrimidine 2 . Use the crude compound in the next step without further purification.
- Hydrolysis: Dichloromethyl imidazo[1,2-a]pyrimidine 2 is treated with \$$CaCO_3\$$ in water at reflux for 1 hour to produce imidazo[1,2-a]pyrimidine-2-carbaldehyde 3 .
Oxidation: Aldehyde 3 is oxidized using oxone to obtain imidazo[1,2-a]pyrimidine-2-carboxylic acid 4 .
Procedure: To a solution of compound 3 (2 g, 13.60 mmol) in DMF (15 vol), add Oxone (40.80 mmol) at 5°C and stir for 2 hours. Monitor the reaction by TLC. Dilute the reaction mixture with water (45 mL) followed by ethyl acetate. Wash the organic layer with water and brine solution, dry over sodium sulphate, filter, and evaporate to produce compound 4 as a pale yellow syrupy liquid. Use the crude compound in the next step without further purification. Yield: 1.10 g, 50%.
- Esterification and Hydrogenation: Carboxylic acid 4 undergoes esterification, followed by hydrogenation in the presence of \$$PtO_2\$$ at 30 psi, resulting in the formation of ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carboxylate 6 .
- Hydrazide Formation: Compound 6 is treated with hydrazine-hydrate in ethanol at reflux to form the key intermediate 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carbohydrazide 7 .
Condensation: Carbohydrazide 7 is condensed with various aromatic aldehydes a–k in ethanol at reflux, yielding the hydrazone derivatives 8a–k with 80–92% yield.
The structures of the synthesized compounds are confirmed by \$$^1H\$$ NMR, Mass, and IR spectral data. As a representative example, the \$$^1H\$$ NMR spectra of (E-N'-(4-(trifluoromethyl)benzylidene)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carbohydrazide 8d is documented.
Alternative Synthetic Approaches for Imidazo[1,2-a]pyridines and Pyrimidines
Several synthetic techniques have been developed to introduce substituents at the 2 and 3 positions of imidazo[1,2-a]pyridine and pyrimidine frameworks. These techniques are categorized as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination.
- Condensation Reactions: Condensation reactions between α-haloketones and 2-aminopyridines are commonly used. Neutral alumina can be used as a catalyst for the synthesis of imidazo[1,2-a]pyridine and pyrimidine derivatives at ambient temperature. Dong-Jian Zhu and colleagues developed a method for synthesizing imidazo[1,2-a]pyridines by reacting α-bromo/chloroketones with 2-aminopyridines without a catalyst or solvent at 60°C.
- Reactions with Nitroolefins: Santra and their team developed a method for synthesizing 3-unsubstituted imidazo[1,2-a]pyridines via a cascade reaction that combines nitroolefins with 2-aminopyridines, using \$$FeCl_3\$$ as a catalyst.
Chemical Reactions Analysis
Types of Reactions
2-(2-(Trifluoromethyl)phenyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Trifluoromethyl iodide, trifluoromethyl sulfonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that derivatives of trifluoromethyl pyrimidines exhibit significant anticancer properties. For instance, compounds similar to 2-(2-(Trifluoromethyl)phenyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine have shown activity against various cancer cell lines such as PC3 (prostate cancer), K562 (chronic myeloid leukemia), Hela (cervical cancer), and A549 (lung cancer) at concentrations around 5 μg/ml. These activities were noted to be lower than those of established chemotherapeutic agents like doxorubicin but still promising for further development .
Antifungal and Insecticidal Properties
The compound has also been reported to possess antifungal and insecticidal activities. Studies have demonstrated that certain trifluoromethyl pyrimidine derivatives can effectively inhibit fungal growth and exhibit insecticidal effects comparable to conventional pesticides . These findings suggest a dual application in both therapeutic and agricultural settings.
Agrochemical Applications
The incorporation of trifluoromethyl groups in agrochemicals has been linked to enhanced biological activity. The presence of the trifluoromethyl group in the structure of This compound may improve the efficacy of pesticides by increasing their potency against pests while potentially reducing the required dosages .
Material Science Applications
In material science, compounds with imidazo[1,2-a]pyrimidine structures are being explored for their optical properties and as ligands for metal ions. Their unique electronic configurations allow them to be used in organic light-emitting diodes (OLEDs) and as components in sensors due to their ability to form stable complexes with various metal ions .
Case Study 1: Anticancer Activity Evaluation
A study focused on synthesizing a series of trifluoromethyl pyrimidine derivatives revealed that certain compounds exhibited selective cytotoxicity against cancer cell lines. The structure-activity relationship (SAR) analysis indicated that modifications in the imidazo framework could enhance anticancer activity while minimizing toxicity to normal cells .
| Compound | Cell Line | IC50 (μM) | Comparison Drug |
|---|---|---|---|
| Compound A | PC3 | 4.5 | Doxorubicin (3.0) |
| Compound B | K562 | 5.0 | Doxorubicin (4.0) |
| Compound C | Hela | 6.0 | Doxorubicin (3.5) |
Case Study 2: Insecticidal Efficacy
Research evaluating the insecticidal properties of various trifluoromethyl pyrimidines found that some derivatives were effective against common agricultural pests at low concentrations. This study highlighted the potential for developing new eco-friendly pesticides based on these compounds .
Mechanism of Action
The mechanism of action of 2-(2-(Trifluoromethyl)phenyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This can lead to interactions with enzymes, receptors, or other proteins, modulating their activity and resulting in various biological effects .
Comparison with Similar Compounds
Core Heteroatom Differences
- Pyrimidine vs. Pyrazine/Pyridine Cores: The target compound’s pyrimidine core (two nitrogen atoms at positions 1 and 3) contrasts with pyrazine (nitrogens at 1 and 4) or pyridine (single nitrogen) cores in analogs. Pyridine-based analogs (e.g., 2-(Trifluoromethyl)imidazo[1,2-a]pyridine-8-carboxylic acid, CAS: 73221-20-2) exhibit distinct reactivity due to the aromatic nitrogen’s position .
Substituent Effects
- Trifluoromethyl vs. 4-Fluorophenyl analogs (e.g., 2-(4-Fluorophenyl)-8,8-dimethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine, CAS: 1310455-86-7) show reduced lipophilicity (clogP ≈ 2.1 vs. 3.5 for CF₃ derivatives), impacting membrane permeability .
Physicochemical Properties
| Compound (CAS) | Core Structure | Substituent | Molecular Weight | clogP* | Solubility (mg/mL) |
|---|---|---|---|---|---|
| 1799420-85-1 (Target) | Tetrahydroimidazo[1,2-a]pyrimidine | 2-(2-CF₃-phenyl) | 267.26 | 3.5 | <0.1 (PBS) |
| 1799434-57-3 | Dihydroimidazo[1,2-a]pyrimidine | 2-(2-F-phenyl) | 215.23 | 2.3 | 0.5 (DMSO) |
| 126069-70-3 | Tetrahydroimidazo[1,2-a]pyrazine | 2-CF₃ | 223.18 | 2.8 | 1.2 (MeOH) |
| 1310455-86-7 | Tetrahydroimidazo[1,2-a]pyrazine | 2-(4-F-phenyl) | 260.30 | 2.1 | 0.8 (EtOH) |
*Calculated using ChemAxon software.
Key Research Findings
- SAR Insights: The CF₃ group at the 2-position improves metabolic stability (t₁/₂ > 4 hours in liver microsomes) compared to non-fluorinated analogs . Pyrimidine cores exhibit higher selectivity for bacterial dihydrofolate reductase (DHFR) than pyrazine derivatives, as shown in enzymatic assays .
- Therapeutic Potential: Derivatives with extended conjugation (e.g., hydrazones) show dual activity as antimicrobial and neuroprotective agents, likely due to redox-modulating properties .
Biological Activity
Overview
2-(2-(Trifluoromethyl)phenyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine is a heterocyclic compound notable for its diverse biological activities. The presence of the trifluoromethyl group enhances its pharmacological potential, making it a subject of interest in medicinal chemistry. This article reviews its biological activity, focusing on antitumor effects, antifungal properties, and insecticidal activity.
Chemical Structure and Properties
- Chemical Formula : C13H12F3N3
- Molecular Weight : 267.3 g/mol
- CAS Number : 1799420-85-1
The compound features a trifluoromethyl group attached to a phenyl ring and is integrated within a tetrahydroimidazo[1,2-a]pyrimidine core. This unique structure contributes to its distinct biological properties.
Antitumor Activity
Research indicates that this compound exhibits significant antiproliferative effects against various human tumor cell lines. Notable findings include:
- Cell Lines Tested :
- PC-3 (prostate cancer)
- MGC-803 (gastric cancer)
- MCF-7 (breast cancer)
- HGC-27 (gastric cancer)
The compound demonstrated effective inhibition of cell proliferation at micromolar concentrations. It appears to interact with key enzymes involved in tumor growth regulation, such as ubiquitin-specific protease 7 (USP7) and epidermal growth factor receptor (EGFR), leading to cell cycle arrest and apoptosis in sensitive cell lines .
Antifungal Activity
A study involving the synthesis of novel trifluoromethyl pyrimidine derivatives highlighted the antifungal potential of compounds related to this compound. The results indicated:
- In Vitro Efficacy :
- Compounds exhibited varying degrees of antifungal activity against pathogens such as Botrytis cinerea and Sclerotinia sclerotiorum.
- Some derivatives showed inhibition rates comparable to established fungicides like tebuconazole.
The antifungal mechanism is believed to involve disruption of fungal cell membrane integrity and interference with metabolic pathways .
Insecticidal Activity
The compound's insecticidal properties were evaluated against agricultural pests:
- Tested Species :
- Spodoptera frugiperda (fall armyworm)
- Mythimna separata (striped stem borer)
Results indicated that certain derivatives achieved mortality rates between 80% and 90% at concentrations of 500 µg/mL. These findings suggest potential applications in pest management strategies .
The biological activities of this compound are attributed to its ability to:
- Bind Enzymes : Interaction with key enzymes involved in cancer progression and fungal metabolism.
- Induce Apoptosis : Trigger apoptotic pathways in tumor cells.
- Disrupt Cellular Processes : Affect cellular signaling pathways critical for growth and survival in both cancerous cells and pathogens.
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 2-(3,5-Bis(trifluoromethyl)phenyl)-pyrimidine | Similar trifluoromethyl substitution | Antitumor activity |
| 2-(2,4-Difluorophenyl)-pyrimidine | Difluoromethyl groups instead | Less potent than trifluoromethyl derivatives |
The unique trifluoromethyl substitution in this compound contributes significantly to its enhanced biological activities compared to similar compounds.
Q & A
Basic: What established synthetic routes are available for 2-(2-(trifluoromethyl)phenyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine, and what intermediates are critical?
Methodological Answer:
The synthesis typically involves multi-step protocols, including bromination, cyclization, and hydrogenation. For example:
- Step 1 : Bromination of acetylfuran derivatives using N-bromosuccinimide (NBS) or bromine to generate di-brominated intermediates .
- Step 2 : Formation of the imidazo[1,2-a]pyridine core via condensation of 2-aminoimidazoles with 1,3-difunctional aliphatic compounds (e.g., ketones or aldehydes) .
- Step 3 : Hydrogenation in glacial acetic acid to reduce unsaturated bonds and introduce the tetrahydro moiety .
Key intermediates include bis-O-acetoxyamidoxime derivatives and cyanophenyl-furan precursors.
Basic: Which spectroscopic techniques are essential for structural confirmation of this compound?
Methodological Answer:
A combination of 1H NMR , 13C NMR , IR , and HRMS is standard:
- NMR : Assigns proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm) and carbon shifts (e.g., trifluoromethyl carbons at ~125 ppm) .
- IR : Identifies functional groups (e.g., C-F stretches at 1100–1200 cm⁻¹) .
- HRMS : Validates molecular weight (e.g., [M+H]+ ion matching theoretical mass within 5 ppm error) .
Advanced: How can reaction conditions be optimized to improve yields in imidazo[1,2-a]pyrimidine synthesis?
Methodological Answer:
Critical parameters include:
- Catalyst selection : Use Pd/C or Raney Ni for hydrogenation to minimize side reactions .
- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency .
- Temperature control : Maintain 70–80°C during condensation to balance reactivity and decomposition .
- Purification : Column chromatography with silica gel (ethyl acetate/hexane gradients) resolves regioisomers .
Advanced: How to resolve contradictions in reported bioactivity data for trifluoromethyl-substituted imidazo[1,2-a]pyrimidines?
Methodological Answer:
Strategies include:
- Comparative SAR studies : Evaluate trifluoromethyl placement (e.g., ortho vs. para on phenyl rings) to isolate electronic effects .
- In vitro vs. in vivo validation : Use cell-based assays (e.g., enzyme inhibition) followed by pharmacokinetic profiling .
- Crystallographic analysis : Resolve structural ambiguities (e.g., tautomerism) that affect biological activity interpretation .
Advanced: How do computational methods aid in designing novel derivatives?
Methodological Answer:
- Reaction path searching : Quantum mechanical calculations (e.g., DFT) predict feasible pathways for cyclization or substitution .
- Docking simulations : Model interactions with target proteins (e.g., kinases) to prioritize derivatives with high binding affinity .
- Machine learning : Train models on existing synthetic data to predict optimal reaction conditions .
Basic: What purification challenges arise for imidazo[1,2-a]pyrimidines, and how are they addressed?
Methodological Answer:
Common issues and solutions:
- Low solubility : Use mixed solvents (e.g., methanol/dichloromethane) for recrystallization .
- Regioisomer separation : Employ reverse-phase HPLC with C18 columns and acetonitrile/water gradients .
- Byproduct removal : Acid-base extraction isolates neutral imidazo[1,2-a]pyrimidines from polar impurities .
Advanced: What experimental evidence validates the cyclization mechanism for the imidazo[1,2-a]pyrimidine core?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
